![molecular formula C18H15FN4O3S B286965 3-(3-Fluorophenyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286965.png)
3-(3-Fluorophenyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Fluorophenyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that has gained significant attention in the scientific research community due to its potential applications as a therapeutic agent. The compound belongs to the family of triazolothiadiazoles and has been found to exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of 3-(3-Fluorophenyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that the compound exerts its biological activity through the inhibition of various enzymes and signaling pathways. For example, the compound has been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activation of NF-κB, a signaling pathway that is involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
3-(3-Fluorophenyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound inhibits cell proliferation and induces apoptosis in cancer cells. It has also been shown to inhibit the growth of bacteria and fungi, as well as reduce inflammation in animal models. However, further studies are required to fully understand the biochemical and physiological effects of the compound.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(3-Fluorophenyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its high purity and yield, which makes it suitable for further scientific research. Additionally, the compound exhibits various biological activities, making it a potential candidate for the development of new therapeutic agents. However, one of the limitations of using the compound in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the scientific research of 3-(3-Fluorophenyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the directions is to further elucidate the mechanism of action of the compound, which can provide insights into its potential therapeutic applications. Another direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are required to fully understand the biochemical and physiological effects of the compound, as well as its potential limitations and toxicity. Finally, the compound can be further evaluated for its potential applications in various fields, including medicine, agriculture, and industry.
Méthodes De Synthèse
The synthesis of 3-(3-Fluorophenyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 3-(3-Fluorophenyl)-1H-[1,2,4]triazole-5-thiol with 3,4,5-trimethoxybenzoyl chloride in the presence of an appropriate base. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. The synthesis method has been optimized to yield the compound with high purity and yield, making it suitable for further scientific research.
Applications De Recherche Scientifique
3-(3-Fluorophenyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications. The compound has been found to exhibit anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. It has also been shown to possess antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. Additionally, the compound has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Propriétés
Nom du produit |
3-(3-Fluorophenyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Formule moléculaire |
C18H15FN4O3S |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
3-(3-fluorophenyl)-6-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H15FN4O3S/c1-24-13-8-11(9-14(25-2)15(13)26-3)17-22-23-16(20-21-18(23)27-17)10-5-4-6-12(19)7-10/h4-9H,1-3H3 |
Clé InChI |
KRHJFTQOIJUKQX-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



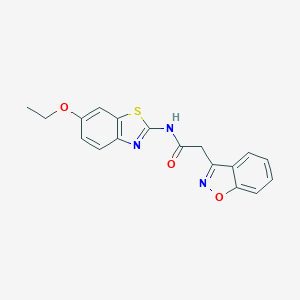
![3-(4-Chlorobenzyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286888.png)
![3-(4-chlorobenzyl)-6-(1-methyl-3-propyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286890.png)
![4-{[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}phenyl methyl ether](/img/structure/B286891.png)
![3-[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B286893.png)
![2-[3-(4-Chlorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B286895.png)
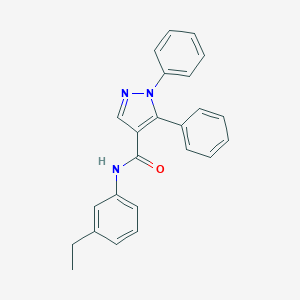
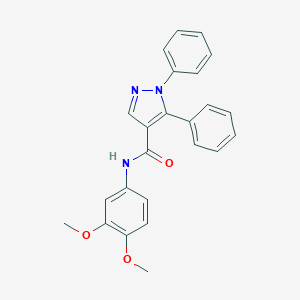
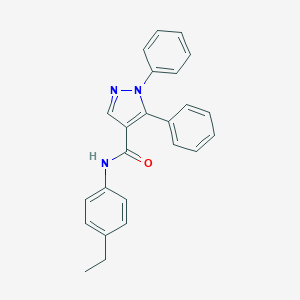
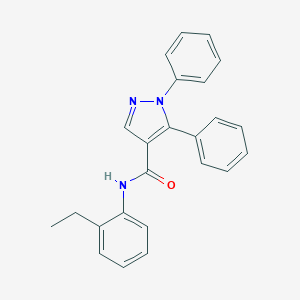
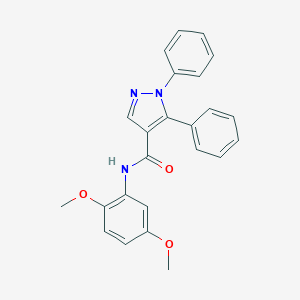
![6-[1,1'-Biphenyl]-4-yl-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286906.png)
![3-(3-Fluorophenyl)-6-(1-naphthyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286907.png)
![6-(2-Chloro-6-fluorobenzyl)-3-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B286908.png)